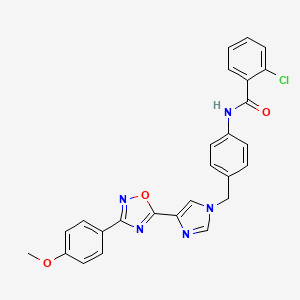
2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, an imidazole ring, an oxadiazole ring, and a methoxyphenyl group. These groups are known to exhibit various biological activities, which could make this compound interesting for pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. These groups are likely to influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Anticancer Activity
Research into 1,3,4-oxadiazole derivatives has shown significant promise in the development of anticancer agents. For example, compounds synthesized from Schiff base of corresponding hydrazide using Chloramin-T or phosphorous oxychloride have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Antibacterial Activity
Similarly, novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity. For instance, specific compounds within this class exhibited significant antibacterial activity against common pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, suggesting their potential as leads for developing new antibacterial agents (Rai et al., 2009).
Nematocidal Activity
The nematocidal activity of 1,2,4-oxadiazole derivatives has also been explored, with certain compounds showing promising efficacy against Bursaphelenchus xylophilus, a nematode causing pine wilt disease. These findings indicate the potential of 1,2,4-oxadiazole derivatives in agricultural applications, particularly in nematode control (Liu et al., 2022).
Antidiabetic Screening
The antidiabetic potential of dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety has been evaluated in vitro. Compounds in this category have been screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, suggesting their utility in managing blood sugar levels in diabetes (Lalpara et al., 2021).
Antioxidant Activities
Furthermore, the antioxidant properties of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles have been investigated. Compounds exhibiting significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity highlight the potential of these molecules in combating oxidative stress-related disorders (Alp et al., 2015).
Antimicrobial Assessment
Thiosemicarbazide derivatives have been synthesized and assessed for their antimicrobial activity. This research underlines the importance of structural variation in influencing the biological activity of synthesized compounds, thereby contributing to the development of new antimicrobial agents (Elmagd et al., 2017).
作用機序
Target of Action
Similar compounds have been found to target enzymes likeglutathione peroxidase 4 (GPX4) , which plays a crucial role in protecting the cell from oxidative damage.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the function of their target enzymes, leading to an imbalance in the cell’s redox state .
Biochemical Pathways
The compound likely affects the glutathione pathway , given its potential inhibition of GPX4 . GPX4 is an enzyme that reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water. Inhibition of GPX4 can lead to an accumulation of reactive oxygen species and lipid peroxides, disrupting cellular functions and potentially leading to cell death.
Result of Action
The result of the compound’s action would likely be an increase in oxidative stress within the cell due to the inhibition of GPX4 . This could lead to cell death, making the compound potentially useful in contexts where inducing cell death is desirable, such as in cancer treatment.
将来の方向性
特性
IUPAC Name |
2-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-20-12-8-18(9-13-20)24-30-26(35-31-24)23-15-32(16-28-23)14-17-6-10-19(11-7-17)29-25(33)21-4-2-3-5-22(21)27/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSPNRJGTSZHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

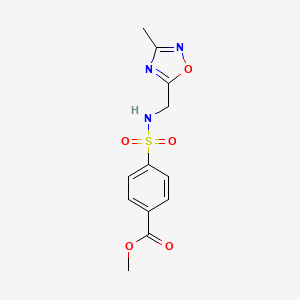


![1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2995070.png)


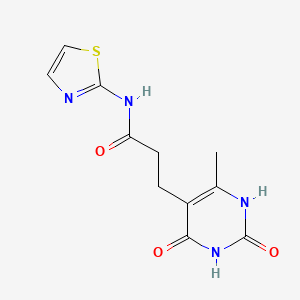
![Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2995075.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)

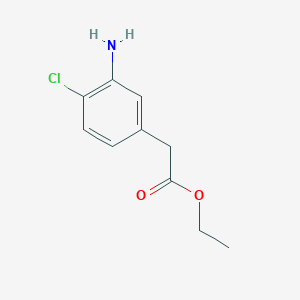
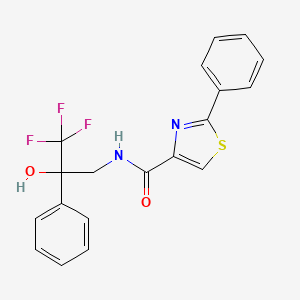
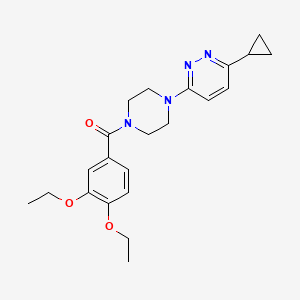
![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)